molecular formula C10H10O3 B131744 1-(1,3-Benzodioxol-5-yl)-1-propanone CAS No. 28281-49-4

1-(1,3-Benzodioxol-5-yl)-1-propanone

Cat. No. B131744
CAS RN: 28281-49-4
M. Wt: 178.18 g/mol
InChI Key: RVBJGSPBFIUTTR-UHFFFAOYSA-N
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Patent
US06342613B1

Procedure details

Into a 250-ml multiple-necked flask were introduced, under nitrogen flow, 30 g of 5-propanoylbenzo[1,3]dioxol (0.268 mol) dissolved in 100 ml of methanol. At 25° C., 7 g of NaBH4 (0.185 mol) dissolved in 50 ml of methanol were dripped in 20 minutes; then the reaction mixture was brought to reflux. After 2 hours the mixture was cooled, the methanol was removed at reduced pressure, and the mixture was diluted with 100 ml of HCl 2M and extracted twice with CH2Cl2. The reunited organic phases were washed with 100 ml of H2O and concentrated at reduced pressure to obtain 30.07 g of dense, clear oil, the analysis of which—GC, MS, NMR (1H, 13C, DEPT)—was in conformity with the desired product. Alternatively, 5-(α-hydroxypropyl)benzo[1,3]dioxol was prepared as follows: Into a 1-litre autoclave, 30 g of 5-propanoylbenzo[1,3]dioxol (0.168 mol) dissolved in 150 ml of isopropanol and 1 g of Ru/C 5% were poured. The autoclave was closed, rendered inert with nitrogen, and brought to the pressure of 1 bar with H2 under stirring. The mixture was left under stirring with H2 pressure constant at 1 bar for 1 hour; then it was washed with N2 and filtered. By evaporation of the solvent at reduced pressure, 30 g of a dense oil were obtained, the analysis of which—GC, MS, NMR (1H,13C, DEPT)—was in conformity with the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)(=[O:4])[CH2:2][CH3:3]>C(O)(C)C.[Ru]>[OH:4][CH:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)(=O)C1=CC2=C(OCO2)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ru]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was closed
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
under stirring with H2 pressure constant at 1 bar for 1 hour
Duration
1 h
WASH
Type
WASH
Details
then it was washed with N2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
By evaporation of the solvent at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(CC)C1=CC2=C(OCO2)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.